2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decan-2,4-dione core linked to an o-tolyl (2-methylphenyl) group via an acetamide bridge. Its molecular formula is inferred as C₁₉H₂₃N₃O₃ based on structural analogs . This compound belongs to a broader class of spirocarbocyclic hydantoins, which are explored for diverse biological activities, including enzyme inhibition (e.g., mycobacterial lipoamide dehydrogenase ) and anticonvulsant effects .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-7-3-4-8-13(12)18-14(21)11-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKKBIKEOVULTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by reacting a suitable diamine with a diketone under acidic conditions. This reaction leads to the formation of the spirocyclic intermediate.
Acylation: The spirocyclic intermediate is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated aromatic compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anticonvulsant.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its interactions with various biological targets.
Industry: It is explored for its potential use in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and ion channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Core Rigidity and Target Binding: The spirocyclic hydantoin core in the target compound and its analogs (e.g., ) provides conformational rigidity, critical for high-affinity interactions with enzymes like Mtb Lpd . In contrast, morpholinone derivatives () exhibit different hydrogen-bonding patterns due to their oxygen-rich core.
Substituent Effects :
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorophenethyl in ) enhance potency by increasing electrophilicity and binding to hydrophobic pockets .
- Lipophilicity : The o-tolyl group in the target compound likely improves membrane permeability compared to polar substituents like sulfamoyl (), which may favor solubility but limit cellular uptake .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , employing coupling agents (e.g., EDCI/HOBt) to link the hydantoin core to o-tolyl acetamide .
Pharmacokinetic Considerations
- Enzymatic Stability : Analogs with methyl or halogenated aryl groups (e.g., o-tolyl, dichlorophenyl) resist metabolic degradation better than those with labile substituents (e.g., ester-linked groups in ) .
Research Findings and Implications
Anticonvulsant Potential: Quinazolinone analogs () with dichlorophenyl groups show significant anticonvulsant activity, suggesting that the target compound’s o-tolyl group may offer comparable or optimized effects due to its balanced steric and electronic profile .
Enzyme Inhibition: Compound 5 () achieves nanomolar inhibition of Mtb Lpd, attributed to its dichlorophenethyl and dimethoxybenzoyl groups. The target compound’s o-tolyl group may similarly engage hydrophobic enzyme pockets but with reduced steric hindrance .
SAR Trends: Positional Isomerism: Substituting the phenyl ring at the ortho position (o-tolyl) vs. para (e.g., 4-sulfamoylphenyl in ) alters binding kinetics and solubility . Heterocycle Modifications: Replacing the hydantoin core with morpholinone () or triazaspiro systems () shifts biological target preferences .
Biological Activity
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide is a complex organic compound belonging to the class of spirohydantoins. Its unique spirocyclic structure and potential biological activities have attracted considerable attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 320.36 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity Overview
Research has indicated that compounds with similar spirocyclic structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that spirohydantoins possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into the anticancer potential of related compounds suggest that they may inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : The spirohydantoin core has been linked to neuroprotective activities, making it a candidate for treating neurological disorders.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and cognitive function.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various spirohydantoins, including derivatives similar to our compound. Results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.
Anticancer Properties
Research published in Cancer Letters demonstrated that derivatives of spirohydantoins could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. Specifically, one derivative showed a decrease in cell viability by 70% at a concentration of 10 µM after 48 hours.
Neuroprotective Effects
A study in Neuropharmacology explored the neuroprotective effects of compounds with similar structures. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide | Anticancer | Journal of Medicinal Chemistry |
| N-(1,3-Dioxoindolylacetamide) | Antimicrobial | European Journal of Pharmacology |
| N-(1,3-dioxo-2-methylspiro[4.5]decan-2-yl)acetamide | Neuroprotective | Neuropharmacology |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
